molecular formula C13H23NO4 B13587584 tert-Butyl ((4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methyl)carbamate

tert-Butyl ((4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methyl)carbamate

Cat. No.: B13587584
M. Wt: 257.33 g/mol
InChI Key: KMKIREZSRNUPPK-UHFFFAOYSA-N
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Description

tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[221]heptan-1-yl]methyl}carbamate is a chemical compound with the molecular formula C12H21NO4 It is characterized by its unique bicyclic structure, which includes a tert-butyl carbamate group and a hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl}carbamate typically involves the reaction of a bicyclic alcohol with tert-butyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually performed at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[221]heptan-1-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its reactivity with nucleophiles makes it useful for labeling and tracking biological molecules.

Medicine

In medicine, tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl}carbamate has potential applications as a drug intermediate. Its ability to form stable carbamate linkages makes it a candidate for the development of prodrugs and other therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of polymers and coatings. Its reactivity and stability make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl}carbamate involves its interaction with nucleophiles and electrophiles. The carbamate group can undergo hydrolysis to release the corresponding amine and carbon dioxide. Additionally, the hydroxymethyl group can participate in various chemical reactions, depending on the conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-butyl (4-(hydroxymethyl)phenyl)carbamate

Uniqueness

tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl}carbamate is unique due to its bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of both a hydroxymethyl group and a carbamate linkage allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]carbamate

InChI

InChI=1S/C13H23NO4/c1-11(2,3)18-10(16)14-7-13-5-4-12(6-13,8-15)9-17-13/h15H,4-9H2,1-3H3,(H,14,16)

InChI Key

KMKIREZSRNUPPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(C1)(CO2)CO

Origin of Product

United States

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